molecular formula C10H11BrO2 B1527596 3-(3-Bromophenyl)-2-methylpropanoic acid CAS No. 1183524-10-8

3-(3-Bromophenyl)-2-methylpropanoic acid

Cat. No. B1527596
M. Wt: 243.1 g/mol
InChI Key: WAXFQFBSRDYONP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as “3-Bromophenylboronic acid”, include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Scientific Field : Organic Chemistry
    • Application Summary : 3-(Bromoacetyl)coumarins are used in the synthesis of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : This involves synthetic routes of 3-(bromoacetyl)coumarin derivatives and their chemical reactions .
    • Results or Outcomes : These compounds serve as versatile building blocks in the preparation of various bioactive heterocyclic systems .
  • 3-(3-Bromophenylsulfonamido)phenylboronic acid

    • Scientific Field : Chemical Research
    • Application Summary : This compound is used for research purposes .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the research are not specified .
  • 3-(3-Bromophenyl)propionic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the synthesis and characterization are not specified .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It’s used with a variety of boron reagents .
    • Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, and transmetalation with formally nucleophilic organic groups .
    • Results or Outcomes : The outcomes of the research are not specified .
  • 3-(3-Bromophenyl)propionic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the synthesis and characterization are not specified .
  • 3-Bromophenylboronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is involved in a variety of organic reactions including: Oxidative cross coupling, Gold salt catalyzed homocoupling, 1,4-Addition reactions with α,β-unsaturated ketones, Enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the research are not specified .
  • 3-(3-Bromophenyl)-7-acetoxycoumarin

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in natural product synthesis. Chromenones and their subclass, coumarins, are a wide family of small, oxygen-containing aromatic heterocycles. Phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .
    • Methods of Application : The synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin involves two characteristic peaks at 7.83 ppm and 7.65 ppm show a signal from position 4 common for all 3-phenylcoumarins and a signal for 2′ hydrogen next to bromine. In addition, the singlet at 2.35 ppm implicates the presence of an acetoxy group .
    • Results or Outcomes : The outcomes of the research are not specified .
  • 3-(3-Bromophenylsulfonamido)phenylboronic acid

    • Scientific Field : Chemical Research
    • Application Summary : This compound is used for research purposes .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the research are not specified .
  • 3-(3-Bromophenyl)propionic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The outcomes of the synthesis and characterization are not specified .

properties

IUPAC Name

3-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFQFBSRDYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2-methylpropanoic acid

CAS RN

1183524-10-8
Record name 3-(3-Bromophenyl)-2-methylpropionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Karlsson, H Sörensen, SM Andersen… - … Process Research & …, 2016 - ACS Publications
A classical resolution of a racemic carboxylic acid through salt formation and an asymmetric hydrogenation of an α,β-unsaturated carboxylic acid were investigated in parallel to prepare …
Number of citations: 10 pubs.acs.org

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